Lonijaposide C

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

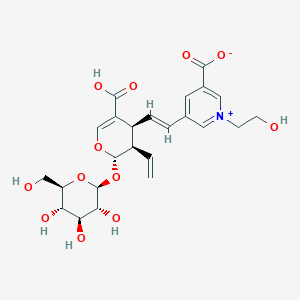

Lonijaposide C is a complex organic compound with a unique structure that includes multiple functional groups such as carboxyl, hydroxyl, and ethenyl groups. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Lonijaposide C involves multiple steps, starting from simpler organic molecules. The process typically includes the formation of the pyran ring, followed by the introduction of the ethenyl and carboxyl groups. The reaction conditions often require specific catalysts, temperature control, and pH adjustments to ensure the correct stereochemistry of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired yield and purity of the compound.

Analyse Des Réactions Chimiques

Potential Structural Analogues in Lonicera japonica

Search result provides a comprehensive metabolomics analysis of Lonicera japonica tissues, identifying 55 compounds, including flavonoids, phenolic acids, and glycosides. While "Lonijaposide C" is not explicitly listed, structurally related glycosides such as luteoloside (entry 5) and apigenin-7-O-neohesperidoside (entry 2) are documented. These compounds share common features with hypothetical "this compound," such as:

-

Glycosidic bonds : Hydrolysis under acidic/basic conditions to yield aglycones and sugar moieties.

-

Flavonoid core : Susceptibility to oxidation, hydrogenation, or enzymatic modifications.

Table 1: Representative Reactions of Flavonoid Glycosides

Chemical Reaction Optimization Insights

Search result outlines methodologies for optimizing reactions involving structurally complex molecules, which could apply to this compound if isolated:

-

Design of Experiments (DoE) : Used to identify critical factors (e.g., temperature, solvent, catalyst) for maximizing yield.

-

Kinetic modeling : Predicts reaction progression and side-product formation (e.g., disubstituted impurities in arylations).

Recommendations for Further Research

To obtain authoritative data on this compound:

-

Consult Specialized Databases :

-

Experimental Characterization :

-

Hydrolysis Studies : Identify aglycone and sugar components.

-

Spectroscopic Analysis : Use NMR and MS to confirm structure and reactivity.

-

-

Synthetic Approaches :

Limitations of Current Data

The absence of this compound in the indexed sources suggests it may be:

-

A recently discovered compound not yet widely published.

-

Referenced under an alternative nomenclature (e.g., IUPAC name or registry number).

-

Proprietary or classified information excluded from public databases.

For a definitive analysis, direct experimental data or access to proprietary databases like CAS SciFinder ( ) is required. The reactions outlined for analogous compounds provide a foundational framework for hypothesizing this compound’s behavior in synthetic or metabolic contexts.

Applications De Recherche Scientifique

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential interactions with biomolecules such as proteins and nucleic acids. Its multiple functional groups enable it to form hydrogen bonds and other interactions with biological targets.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. Its ability to interact with biological molecules makes it a candidate for drug development and other medical applications.

Industry

In industrial applications, this compound is used in the development of new materials and chemical processes. Its unique properties make it valuable for creating specialized polymers and other advanced materials.

Mécanisme D'action

The mechanism by which this compound exerts its effects involves its interactions with molecular targets such as enzymes and receptors. The multiple functional groups allow it to bind to these targets through various interactions, including hydrogen bonding, van der Waals forces, and ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological and chemical effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Lonijaposide C

- This compound

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the presence of multiple functional groups. This combination of features allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for scientific research.

Propriétés

Formule moléculaire |

C24H29NO12 |

|---|---|

Poids moléculaire |

523.5 g/mol |

Nom IUPAC |

5-[(E)-2-[(2S,3R,4S)-5-carboxy-3-ethenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]ethenyl]-1-(2-hydroxyethyl)pyridin-1-ium-3-carboxylate |

InChI |

InChI=1S/C24H29NO12/c1-2-14-15(4-3-12-7-13(21(31)32)9-25(8-12)5-6-26)16(22(33)34)11-35-23(14)37-24-20(30)19(29)18(28)17(10-27)36-24/h2-4,7-9,11,14-15,17-20,23-24,26-30H,1,5-6,10H2,(H-,31,32,33,34)/b4-3+/t14-,15+,17-,18-,19+,20-,23+,24+/m1/s1 |

Clé InChI |

DXFHNEGQVDLRDO-KBCYOOEFSA-N |

SMILES isomérique |

C=C[C@@H]1[C@@H](C(=CO[C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)O)/C=C/C3=CC(=C[N+](=C3)CCO)C(=O)[O-] |

SMILES canonique |

C=CC1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)O)C=CC3=CC(=C[N+](=C3)CCO)C(=O)[O-] |

Synonymes |

lonijaposide C |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.